N-(5-bromo-2-fluorobenzyl)methanesulfonamide
Overview
Description
N-(5-bromo-2-fluorobenzyl)methanesulfonamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 2nd position on the benzyl ring, along with a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-fluorobenzyl)methanesulfonamide typically involves the reaction of 5-bromo-2-fluorobenzylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-fluorobenzyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
N-(5-bromo-2-fluorobenzyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-fluorobenzyl)methanesulfonamide involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The methanesulfonamide group also plays a crucial role in its biological activity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-chlorobenzyl)methanesulfonamide
- N-(5-bromo-2-methylbenzyl)methanesulfonamide
- N-(5-bromo-2-iodobenzyl)methanesulfonamide
Uniqueness
N-(5-bromo-2-fluorobenzyl)methanesulfonamide is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2S/c1-14(12,13)11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPLWLDNOFRQJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=C(C=CC(=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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